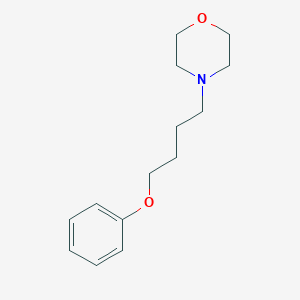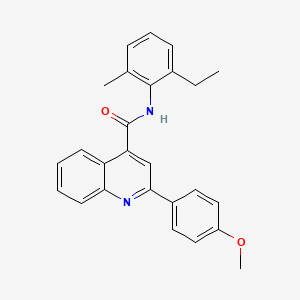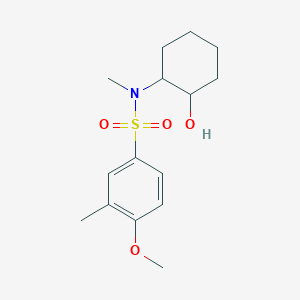![molecular formula C16H11F3N2OS B4773159 4-(2-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazol-4-yl)phenol](/img/structure/B4773159.png)
4-(2-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazol-4-yl)phenol
Vue d'ensemble
Description
4-(2-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazol-4-yl)phenol, also known as TAK-659, is a small molecule inhibitor developed by Takeda Oncology for the treatment of various types of cancer. It is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in B-cell receptor signaling.
Mécanisme D'action
The primary target of 4-(2-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazol-4-yl)phenol is BTK, a tyrosine kinase that is essential for the survival and proliferation of B-cells. By inhibiting BTK, this compound disrupts B-cell receptor signaling and leads to the apoptosis of malignant B-cells. In addition, this compound has been shown to inhibit other kinases, such as JAK3 and ITK, which are also involved in B-cell signaling.
Biochemical and physiological effects:
This compound has been shown to induce apoptosis and inhibit proliferation in various types of cancer cells, including B-cell lymphomas, chronic lymphocytic leukemia, and multiple myeloma. It also enhances the activity of immune cells, such as natural killer cells and T-cells, which play a critical role in the immune response against cancer. This compound has been shown to have a favorable safety profile in preclinical and clinical studies, with no significant adverse effects observed.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-(2-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazol-4-yl)phenol is its high potency and selectivity for BTK, which makes it a promising therapeutic agent for B-cell malignancies. However, its efficacy may be limited in tumors that do not depend on B-cell receptor signaling. Another limitation is the potential for drug resistance, which may arise from mutations in the BTK gene or activation of alternative signaling pathways.
Orientations Futures
There are several potential future directions for the development of 4-(2-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazol-4-yl)phenol as a therapeutic agent for cancer. One area of focus is the identification of biomarkers that can predict response to treatment and guide patient selection. Another area of interest is the combination of this compound with other anticancer drugs to enhance its efficacy and overcome drug resistance. Additionally, the use of this compound in combination with immunotherapy, such as checkpoint inhibitors, may offer a promising approach to enhance the immune response against cancer.
Applications De Recherche Scientifique
4-(2-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazol-4-yl)phenol has been extensively studied in preclinical and clinical settings for its potential as a therapeutic agent for cancer. It has shown promising results in various animal models of cancer, including lymphoma, leukemia, and multiple myeloma. In addition, this compound has demonstrated synergistic effects with other anticancer drugs, such as venetoclax and lenalidomide.
Propriétés
IUPAC Name |
4-[2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3N2OS/c17-16(18,19)11-2-1-3-12(8-11)20-15-21-14(9-23-15)10-4-6-13(22)7-5-10/h1-9,22H,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKXNAGSEWJOYBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC2=NC(=CS2)C3=CC=C(C=C3)O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-bromophenyl)-N'-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B4773080.png)

![5-chloro-N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-2-nitrobenzamide](/img/structure/B4773087.png)
![10-[3-(3,4-dimethoxyphenyl)acryloyl]-2-(trifluoromethyl)-10H-phenothiazine](/img/structure/B4773093.png)
![2-{4-[(2-chlorobenzyl)oxy]phenyl}-5-(4-methyl-1-piperazinyl)-1,3-oxazole-4-carbonitrile](/img/structure/B4773097.png)
![2-[(2-chloro-4-fluorobenzyl)thio]-N-(2-mercapto-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B4773110.png)
![methyl 4-[5-{2-[(2-chlorobenzyl)oxy]benzylidene}-2,4,6-trioxotetrahydro-1(2H)-pyrimidinyl]benzoate](/img/structure/B4773114.png)
![N-[bis(4-methoxyphenyl)methyl]-3-phenylacrylamide](/img/structure/B4773120.png)
![2-[(1-allyl-6-amino-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4773128.png)
![4-(methoxymethyl)-1-{3-[5-(4-phenylbutyl)-1,3,4-oxadiazol-2-yl]propanoyl}piperidine](/img/structure/B4773149.png)


![N-[1-(5-chloro-2-thienyl)ethyl]-N'-(4-methylphenyl)urea](/img/structure/B4773158.png)
![methyl 2-({[7-chloro-8-methyl-2-(2-pyridinyl)-4-quinolinyl]carbonyl}amino)-5-propyl-3-thiophenecarboxylate](/img/structure/B4773172.png)